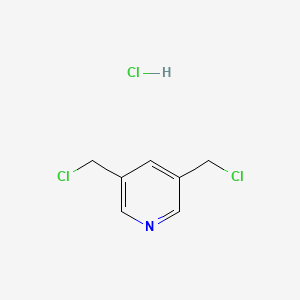

3,5-Bis(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWHOZQCDQJDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of synthetic chemistry, certain molecules stand out not for their complexity, but for their profound utility as versatile intermediates. 3,5-Bis(chloromethyl)pyridine, and its hydrochloride salt, is a prime example of such a scaffold. Its symmetrically positioned, reactive chloromethyl groups on a pyridine core make it an invaluable bifunctional building block.[1] This unique architecture allows for its application in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials like pyridinophanes.[1] The reactivity of the chloromethyl groups as excellent electrophilic sites facilitates nucleophilic substitution, enabling the precise introduction of diverse functional groups.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to 3,5-bis(chloromethyl)pyridine hydrochloride. Moving beyond a simple recitation of steps, we will dissect the causality behind methodological choices, address potential challenges, and offer insights grounded in established chemical principles to empower researchers in drug development and chemical synthesis.

A Comparative Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly approached via two distinct chemical transformations, each starting from a different commercially available precursor. The choice between these pathways often hinges on factors such as desired yield, purity requirements, scale, and available equipment.

-

Pathway A: Chlorination of a Pre-functionalized Diol. This is the most widely reported and industrially favored method. It begins with 3,5-pyridinedimethanol and involves the direct substitution of the hydroxyl groups with chlorine.

-

Pathway B: Radical Chlorination of a Lutidine. This approach starts with 3,5-lutidine (3,5-dimethylpyridine) and involves the chlorination of the two methyl groups via a free-radical mechanism.[1]

The following diagram provides a high-level comparison of these two strategic approaches.

Caption: High-level comparison of the two primary synthetic routes.

While both routes are viable, the chlorination of 3,5-pyridinedimethanol with thionyl chloride (SOCl₂) is often preferred for its efficiency and the high purity of the final product.[1] We will now explore this superior pathway in detail.

The Preferred Pathway: Chlorination of 3,5-Pyridinedimethanol with Thionyl Chloride

This method stands as the benchmark for producing high-purity this compound, with reported yields often exceeding 95%.[1] The reaction is robust, scalable, and relies on readily available reagents.

Mechanistic Underpinnings: SNi vs. SN2

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a classic transformation. The reaction proceeds through the formation of a highly reactive intermediate, an alkyl chlorosulfite. The alcohol's hydroxyl group first attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion.

Caption: Simplified reaction mechanism overview.

From this chlorosulfite intermediate, the pathway can diverge:

-

SNi (Substitution Nucleophilic internal): In the absence of a base, the chlorosulfite can collapse in a concerted step where the chlorine atom is delivered from the same face as the leaving group, leading to retention of stereochemistry.[2][3] This proceeds via a tight ion pair.[2]

-

SN2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, it intercepts the HCl generated, freeing up the chloride ion (Cl⁻).[2] This external nucleophile then attacks the carbon atom from the backside, leading to an inversion of stereochemistry.[2][3]

For primary alcohols, like those in 3,5-pyridinedimethanol, the distinction is less critical as no stereocenter is present. However, the addition of a base can accelerate the reaction and neutralize the corrosive HCl gas produced.[1]

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the chlorination of pyridyl carbinols.[4]

Materials & Reagents:

-

3,5-Pyridinedimethanol

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Methanol (for quenching)

-

Diethyl ether or Hexanes (for washing)

-

Three-neck round-bottom flask

-

Addition funnel

-

Condenser with a gas trap (e.g., bubbler with NaOH solution)

-

Magnetic stirrer and stir bar

-

Ice-water bath

Workflow Diagram:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, analytical characterization, stability, and handling of 3,5-Bis(chloromethyl)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to offer a detailed and practical understanding of this important chemical intermediate. The guide includes tabulated physical data, step-by-step analytical protocols, and visual diagrams to elucidate key concepts and workflows, ensuring both scientific rigor and practical applicability.

Introduction and Chemical Identity

This compound is a key bifunctional building block in organic and medicinal chemistry. Its pyridine core, substituted with two reactive chloromethyl groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including ligands for metal complexes and active pharmaceutical ingredients (APIs). For instance, it is cited as an impurity of Rupatadine, a known antihistamine, highlighting its relevance in pharmaceutical manufacturing and quality control.[1] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

A precise understanding of its chemical and physical properties is paramount for its effective use in synthesis, ensuring reaction efficiency, product purity, and laboratory safety. This guide aims to provide that understanding by consolidating essential data and methodologies.

Key Identifiers:

-

IUPAC Name: 3,5-bis(chloromethyl)pyridine;hydrochloride

-

Molecular Formula: C₇H₇Cl₂N · HCl[1]

-

CAS Number: 1210824-61-5[1]

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, from reaction solvent selection to purification and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 212.50 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Data not consistently available; related compounds like 2-(chloromethyl)pyridine HCl melt at 120-124 °C.[4] | N/A |

| Solubility | Soluble in water.[3] Susceptible to hydrolysis in aqueous and protic solvents.[5] | [3][5] |

| Stability | Hygroscopic; stable under recommended storage conditions.[3] | [3] |

Note: The free base, 3,5-Bis(chloromethyl)pyridine (CAS 41711-38-0), has a molecular weight of 176.04 g/mol .[6]

Synthesis and Reactivity Profile

The primary utility of this compound stems from the reactivity of its two chloromethyl groups. These sites are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

General Synthesis Pathway

A common and high-yield method for synthesizing chloromethylpyridine hydrochlorides involves the reaction of the corresponding pyridyl carbinol (a diol in this case) with a chlorinating agent like thionyl chloride (SOCl₂).[7][8] This approach is favored for its efficiency and the high purity of the final product.[8]

The reaction proceeds via the conversion of the hydroxyl groups into good leaving groups, which are then displaced by chloride ions. Using a slight excess of thionyl chloride in an inert solvent such as toluene is a documented method for achieving high yields, often exceeding 95%.[7]

Caption: General workflow for the synthesis of 3,5-Bis(chloromethyl)pyridine HCl.

Key Reactivity: Nucleophilic Substitution

The chloromethyl groups are primary alkyl halides, activated by the electron-withdrawing nature of the pyridine ring. This makes them excellent electrophiles for Sₙ2 reactions.

Common Nucleophiles:

-

Amines: To form substituted aminomethylpyridines.

-

Thiols: To create thioethers.

-

Alkoxides/Phenoxides: To generate ethers.

-

Cyanide: For the introduction of a cyanomethyl group, a precursor to carboxylic acids or amines.

The bifunctional nature of the molecule allows for either mono- or di-substitution, depending on the stoichiometry of the nucleophile used. This controlled reactivity is a cornerstone of its utility in building complex molecular architectures.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and stability of this compound. Below are standard protocols for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of chloromethylpyridine compounds.[3]

Expert Insight: The choice of a C18 column is standard for reversed-phase chromatography of moderately polar aromatic compounds. The mobile phase gradient allows for the separation of the polar starting material and any non-polar impurities. UV detection at 254 nm is effective due to the aromatic pyridine ring.

Protocol:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

-

Causality: Using a mixture of the mobile phases for dissolution prevents peak distortion that can occur if the sample is injected in a solvent much stronger or weaker than the initial mobile phase conditions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the molecule.

Protocol:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and because its residual proton peak does not overlap with the expected signals of the analyte. Protic solvents like D₂O or CD₃OD are avoided due to the potential for hydrolysis or reaction with the chloromethyl groups.[5]

-

-

Instrument: 400 MHz NMR Spectrometer.

-

Expected ¹H NMR Signals:

-

A singlet for the two equivalent -CH₂Cl groups.

-

Signals corresponding to the protons on the pyridine ring.

-

A broad signal for the hydrochloride proton.

-

-

Data Processing: Standard Fourier transform and baseline correction.

Stability, Storage, and Handling

Proper handling and storage are critical due to the compound's reactivity and potential hazards.

Chemical Stability

-

Hydrolysis: The chloromethyl groups are susceptible to hydrolysis, especially under neutral or basic conditions, to form the corresponding hydroxymethyl derivative.[5] Acidic conditions, due to the hydrochloride salt, provide some protection but hydrolysis can still occur over time in the presence of water.

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[9][10] Contact with alkaline materials can liberate heat.[9] It may also be corrosive to certain metals.[3]

Caption: Primary hydrolysis pathway for 3,5-Bis(chloromethyl)pyridine HCl.

Recommended Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[3]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[10]

Safety and Handling

This compound and related compounds are classified as hazardous. They can cause severe skin, eye, and respiratory tract irritation.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[11]

-

Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are likely to be exceeded.[11]

-

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure.[11]

-

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in synthetic chemistry. Its utility is directly linked to its bifunctional nature, which allows for the controlled introduction of new functionalities onto a central pyridine scaffold. However, its reactivity also necessitates careful handling, storage, and analytical monitoring to ensure its integrity and the safety of the user. The protocols and data presented in this guide provide a robust framework for researchers and developers to effectively and safely utilize this compound in their work.

References

-

This compound Safety Data Sheets. Echemi.

-

3,5-Bis(chloromethyl)pyridine. PubChem, National Center for Biotechnology Information.

-

This compound. LGC Standards.

-

Preparation of chloromethylpyridine hydrochlorides. Google Patents (US5942625A).

-

3-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.

-

This compound, TRC 500 mg. Fisher Scientific.

-

3,5-BIS(CHLOROMETHYL)PYRIDINE HCL. ChemicalBook.

-

Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.

-

Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing).

-

2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.

-

2-Chloro-5-(chloromethyl)pyridine. Apollo Scientific.

-

Acidity Study on 3-Substituted Pyridines. MDPI.

-

3,5-Bis(chloromethyl)pyridine. Benchchem.

-

2-(Chloromethyl)pyridine hydrochloride. Sigma-Aldrich.

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.

-

SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.

-

Preparation method of 2, 6-dichloromethylpyridine hydrochloride. Patsnap.

-

Picolyl chloride hydrochloride. PubChem, National Center for Biotechnology Information.

Sources

- 1. This compound [lgcstandards.com]

- 2. 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL | 1210824-61-5 [chemicalbook.com]

- 3. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 3,5-Bis(chloromethyl)pyridine Hydrochloride in Organic Solvents

Introduction: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring two reactive chloromethyl groups and a pyridine core, makes it a versatile building block in drug discovery and development. However, the successful application of this intermediate in synthetic routes is profoundly dependent on its solubility characteristics in different organic solvents. A thorough understanding of its solubility is critical for reaction design, optimization of reaction conditions, purification, and ultimately, the efficient and scalable production of APIs.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide will equip researchers, scientists, and drug development professionals with a robust theoretical framework to predict and understand its solubility behavior. Furthermore, it will provide detailed, field-proven experimental protocols for the accurate determination of its solubility in a range of organic solvents.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the following properties are paramount:

-

Molecular Structure and Polarity: The molecule consists of a moderately polar pyridine ring, two nonpolar chloromethyl groups, and an ionic hydrochloride salt. This combination of polar and nonpolar moieties suggests a complex solubility profile. The presence of the nitrogen atom in the pyridine ring and the hydrochloride salt introduces significant polarity and the potential for strong intermolecular interactions.

-

Ionic Character: As a hydrochloride salt, the compound will exist in an ionized form, particularly in more polar solvents. This ionic nature generally favors solubility in polar protic solvents that can effectively solvate both the pyridinium cation and the chloride anion.

-

Hydrogen Bonding: The pyridinium cation can act as a hydrogen bond donor, while the nitrogen atom and the chloride anion can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be better solvents for this compound.

-

Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice energy) significantly impacts solubility. A more stable crystal lattice will require more energy to overcome, resulting in lower solubility.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₃N | |

| Molecular Weight | 212.51 g/mol | |

| Appearance | White to off-white solid | General chemical supplier information |

| Melting Point | Data not consistently available |

II. Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a fundamental, albeit simplified, guide to solubility. For this compound, a more nuanced understanding can be gained by considering the different classes of organic solvents and their potential interactions with the solute.

Solvent Classification and Predicted Solubility

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents can effectively solvate the pyridinium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions, but they lack the ability to donate hydrogen bonds as effectively as protic solvents. |

| Nonpolar Protic | Acetic Acid | Low to Moderate | While protic, the low dielectric constant of acetic acid may not be sufficient to overcome the lattice energy of the salt. |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl ether | Very Low | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic compound. In some synthesis procedures, toluene is used as a solvent for the reaction to form chloromethylpyridine hydrochlorides, suggesting some, albeit limited, solubility or suspension of reactants.[1] |

The following diagram illustrates the key molecular interactions influencing the solubility of this compound in a polar protic solvent like methanol.

Caption: Key intermolecular forces in the solvation process.

III. Experimental Determination of Solubility: A Step-by-Step Guide

Given the scarcity of published data, experimental determination is crucial. The following protocols are designed to be robust and reliable for determining the solubility of this compound in various organic solvents.

A. The Isothermal Shake-Flask Method (Gold Standard)

This method is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for the isothermal shake-flask method.

-

Preparation of the Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

-

The use of a magnetic stir bar is recommended.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath with agitation (e.g., orbital shaker or stirring plate).

-

Equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached thermodynamic equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze these standards using the same analytical method to generate a calibration curve of response versus concentration.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the experimental temperature.

-

B. High-Throughput Screening (HTS) Method for Rapid Assessment

For screening a larger number of solvents, a miniaturized, higher-throughput approach can be employed.

-

Dispensing: Dispense a known amount of solid this compound into the wells of a 96-well plate.

-

Solvent Addition: Add a known volume of each test solvent to the wells.

-

Sealing and Incubation: Seal the plate and incubate with shaking at a controlled temperature.

-

Analysis: After equilibration, analyze the concentration of the dissolved compound in the supernatant, often using automated liquid handling and analytical systems like a plate reader with UV-Vis capabilities.

IV. Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Dimethyl sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar Aprotic | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of public data necessitates experimental determination, the theoretical principles and detailed protocols presented here empower researchers to generate the high-quality data required for successful process development and optimization.

Future work should focus on the experimental determination of the solubility of this key intermediate in a wide range of pharmaceutically relevant solvents and at various temperatures. The development of predictive computational models, based on experimentally determined data, would further enhance the ability to rapidly screen for optimal solvent systems.

VI. References

-

PubChem. 3,5-Bis(chloromethyl)pyridine. [Link]

-

Google Patents. Preparation of chloromethylpyridine hydrochlorides.

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

Sources

A Comprehensive Technical Guide to 3,5-Bis(chloromethyl)pyridine Hydrochloride: Synthesis, Reactivity, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 3,5-Bis(chloromethyl)pyridine hydrochloride, a pivotal bifunctional building block in modern synthetic chemistry. Characterized by two highly reactive chloromethyl groups symmetrically positioned on a pyridine core, this compound serves as a versatile electrophilic precursor for a wide array of complex molecules. Its utility is particularly pronounced in the construction of macrocyclic structures and in the development pathways of pharmaceutical agents. This document details the compound's fundamental physicochemical properties, outlines validated synthetic protocols, explores its characteristic reactivity, and discusses its applications, with a focus on providing researchers and drug development professionals with a practical and scientifically grounded resource.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, 3,5-Bis(chloromethyl)pyridine. The hydrochloride form enhances stability and modifies the solubility profile, making it suitable for various laboratory applications. The key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Rupatadine Impurity 8 HCl, 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL | [1][2][3] |

| CAS Number | 1210824-61-5 | [1][2][4] |

| Molecular Formula | C₇H₈Cl₃N (or C₇H₇Cl₂N • HCl) | [1][2][4] |

| Molecular Weight | 212.50 g/mol | [1][2][4] |

| Appearance | White to yellow-white crystalline solid/powder | [2][5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2][4] |

| Free Base CAS | 41711-38-0 (for 3,5-Bis(chloromethyl)pyridine) | [6][7] |

| Free Base Formula | C₇H₇Cl₂N | [6][7][8] |

| Free Base M.W. | 176.04 g/mol | [7][8] |

Synthesis and Manufacturing Protocols

The synthesis of this compound is primarily achieved through two strategic pathways, starting from either 3,5-bis(hydroxymethyl)pyridine or 3,5-lutidine. The former is often preferred for its high efficiency and product purity.[6]

Primary Synthetic Route: Chlorination of 3,5-Bis(hydroxymethyl)pyridine

This method represents the most direct and high-yielding approach, converting the diol precursor into the dichloride using a suitable chlorinating agent.[6] Thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the convenient removal of byproducts (SO₂ and HCl gas), which drives the reaction to completion.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend or dissolve 3,5-bis(hydroxymethyl)pyridine in an inert solvent such as toluene.

-

Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a slight excess (approximately 2.1-2.2 equivalents) of thionyl chloride dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Causality: This controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of impurities.[9]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

-

Product Isolation (Free Base): Cool the reaction mixture and carefully quench with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-Bis(chloromethyl)pyridine free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether or toluene). Bubble anhydrous hydrogen chloride gas through the solution for approximately 20 minutes.[2] A precipitate will form.

-

Final Purification: Collect the resulting yellow-white precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield this compound with high purity (>99% is achievable).[6]

Caption: Synthesis workflow for 3,5-Bis(chloromethyl)pyridine HCl.

Alternative Synthetic Route: Radical Chlorination of 3,5-Lutidine

An alternative industrial approach involves the direct chlorination of 3,5-lutidine (3,5-dimethylpyridine).[6] This method proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator.

-

Mechanism: The reaction involves the homolytic cleavage of a chlorinating agent (e.g., Cl₂ or N-chlorosuccinimide), generating chlorine radicals. These radicals abstract a hydrogen atom from a methyl group of 3,5-lutidine, forming a benzyl-type radical, which then reacts with another molecule of the chlorinating agent to form the chloromethyl group and propagate the radical chain.

-

Challenges: This method requires careful control of reaction conditions to prevent over-chlorination (formation of dichloromethyl or trichloromethyl groups) and to ensure selectivity for the methyl groups.

Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the high reactivity of its two chloromethyl groups, which act as potent electrophilic centers.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity is the facile displacement of the chloride ions by a wide range of nucleophiles in classic Sₙ2 reactions.[6] This bifunctionality allows for double substitution, making it an ideal building block for creating symmetrical molecules and macrocycles.[6]

-

Versatility: It readily reacts with amines, alcohols, thiols, and carbanions, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for high-throughput screening in drug discovery programs.[6]

Caption: General reactivity pathway leading to macrocycle formation.

Application in Pharmaceutical Synthesis

This compound is a known intermediate and impurity in the synthesis of Rupatadine, an antihistamine.[1] This highlights its role as a key precursor in the multi-step synthesis of complex, biologically active molecules. Its structure allows for the connection of two different molecular fragments or the formation of a rigid scaffold upon which a pharmacophore can be built.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.[6] Due to the molecule's C₂ᵥ symmetry, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons at positions 2, 6, and 4, and a characteristic singlet for the four equivalent protons of the two chloromethyl groups (-CH₂Cl). The ¹³C NMR spectrum will similarly reflect this symmetry with a reduced number of signals.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the parent cation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, with typical purities for commercial-grade material exceeding 99%.[6]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its symmetrical structure and dual electrophilic reactivity. The robust and high-yielding synthesis from 3,5-bis(hydroxymethyl)pyridine makes it readily accessible for research and development. Its capacity to undergo double nucleophilic substitution reactions renders it an essential tool for constructing complex molecular architectures, from novel macrocycles to active pharmaceutical ingredients. This guide provides the foundational knowledge required for scientists to effectively utilize this versatile reagent in their synthetic endeavors.

References

-

Pharmaffiliates. (n.d.). 3,5-Bis(chloromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1999). US5942625A - Preparation of chloromethylpyridine hydrochlorides.

- Google Patents. (2015). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

Sources

- 1. This compound [lgcstandards.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL | 1210824-61-5 [chemicalbook.com]

- 4. bldpharm.com [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Executive Summary

3,5-Bis(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. Its utility as a versatile building block for constructing complex molecular architectures, including macrocycles and pyridinophanes, is well-established.[1] Furthermore, its identification as a process-related impurity in the synthesis of active pharmaceutical ingredients, such as the antihistamine Rupatadine, necessitates robust and unambiguous analytical methods for its characterization and quantification.[2] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive structural elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols for data acquisition, and interpret the resulting spectral data, grounding our analysis in established scientific principles.

Introduction: A Profile of a Key Synthetic Intermediate

Before delving into the spectroscopic data, it is essential to understand the structural and chemical context of the molecule.

Chemical Structure and Properties:

-

Analyte Name: this compound[2]

-

Molecular Formula: C₇H₇Cl₂N · HCl (C₇H₈Cl₃N)

-

Molecular Weight: 212.51 g/mol

-

Synonyms: Rupatadine Impurity 8 HCl[2]

The molecule consists of a pyridine ring substituted at the 3 and 5 positions with chloromethyl (-CH₂Cl) groups. The hydrochloride form indicates that the lone pair of electrons on the pyridine nitrogen has been protonated, forming a pyridinium salt. This protonation is a critical feature that profoundly influences the compound's spectroscopic signature, particularly in NMR.

The synthesis of this compound often starts from 3,5-lutidine (3,5-dimethylpyridine) via radical chlorination or from 3,5-bis(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂).[1] Awareness of these routes is crucial for anticipating potential impurities, such as under- or over-chlorinated species or residual starting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind Experimental Design

The choice of solvent is the most critical parameter when analyzing a hydrochloride salt. While the free base, 3,5-bis(chloromethyl)pyridine, is soluble in standard solvents like chloroform-d (CDCl₃), the hydrochloride salt has limited solubility and may exchange its acidic proton. Therefore, polar, aprotic solvents like DMSO-d₆ or polar, protic solvents like D₂O are the solvents of choice. DMSO-d₆ is often preferred as it allows for the direct observation of the N-H⁺ proton, which would be lost to deuterium exchange in D₂O.

The protonation of the pyridine nitrogen induces a significant deshielding effect on the ring protons and carbons. The nitrogen atom, now bearing a positive charge, becomes strongly electron-withdrawing, pulling electron density from the aromatic system. This effect causes the signals for the ring protons and carbons to shift downfield (to a higher ppm value) compared to the neutral free base.

¹H NMR Spectral Analysis

In DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule. The inherent symmetry of the 3,5-substitution pattern simplifies the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-N⁺ | > 9.0 | Broad Singlet | 1H | The acidic proton on the positively charged nitrogen is highly deshielded and often appears as a broad signal. |

| H-2, H-6 | ~8.9 | Singlet | 2H | These protons are adjacent to the electron-withdrawing pyridinium nitrogen, resulting in a significant downfield shift. They are chemically equivalent due to symmetry. |

| H-4 | ~8.5 | Singlet | 1H | This proton is meta to the nitrogen but is still deshielded by the overall positive charge on the ring. |

| -CH₂Cl | ~4.9 | Singlet | 4H | The protons of the two equivalent chloromethyl groups are deshielded by the adjacent electronegative chlorine atom. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide four signals, confirming the molecular symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2, C-6 | ~146 | These carbons are adjacent to the pyridinium nitrogen and experience the strongest deshielding effect. |

| C-4 | ~142 | This carbon is also significantly deshielded due to the aromatic system's positive charge. |

| C-3, C-5 | ~137 | The two carbons bearing the chloromethyl groups are equivalent. |

| -CH₂Cl | ~43 | The chemical shift is characteristic of an sp³ carbon attached to a chlorine atom.[1] |

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal homogeneity.

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a standard 90° pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-180 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While NMR provides the carbon-hydrogen framework, FT-IR spectroscopy is exceptionally useful for rapidly confirming the presence of key functional groups and the pyridinium salt form.

Expertise & Experience: Interpreting Vibrational Modes

The IR spectrum of this compound is distinguished from its free base primarily by the appearance of bands associated with the N-H⁺ group. The protonation of the pyridine ring also perturbs the ring stretching vibrations. Studies on pyridine/HCl solutions show characteristic bands for pyridine bonded to a Brønsted acid.[4]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic pyridine ring. |

| ~2800 - 2400 | N-H⁺ Stretch | A very broad and strong absorption in this region is a hallmark of a pyridinium hydrochloride salt. |

| ~1630, ~1540 | C=C and C=N Ring Stretch | These bands, characteristic of the pyridinium ring, are shifted relative to the free base due to the change in electronic structure. The band around 1540 cm⁻¹ is particularly indicative of pyridine bonded to a Brønsted acid.[4] |

| ~1450 | -CH₂- Scissoring | Confirms the methylene groups. |

| ~750 - 650 | C-Cl Stretch | A strong band in this region confirms the presence of the chloromethyl functional group. |

Trustworthiness: A Self-Validating Protocol for FT-IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable alternative to the traditional KBr pellet method.

-

Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the ultimate tool for confirming the molecular weight and, with high resolution, the elemental formula of a compound.

Expertise & Experience: Choosing the Right Ionization Method

As a pre-charged salt, this compound is ideally suited for soft ionization techniques like Electrospray Ionization (ESI) . In positive ion mode (ESI+), the instrument will directly detect the cation part of the salt, which is the protonated 3,5-bis(chloromethyl)pyridine molecule. Its molecular formula is C₇H₈Cl₂N⁺.

A key diagnostic feature in the mass spectrum will be the isotopic pattern arising from the two chlorine atoms.[1] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of three peaks:

-

[M+H]⁺: Contains two ³⁵Cl atoms. (Most abundant)

-

[M+H+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+H+4]⁺: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern is definitive proof of the presence of two chlorine atoms in the ion.

Trustworthiness: A Self-Validating Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Calibrate the instrument immediately before the run to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (ESI+):

-

Set the ion source to positive polarity.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

-

-

Data Analysis:

-

Determine the accurate mass of the monoisotopic peak ([M+H]⁺ containing ³⁵Cl). Compare this experimental mass to the calculated exact mass (176.00338 Da) to confirm the elemental formula (C₇H₈Cl₂N⁺). The deviation should be less than 5 ppm.

-

Analyze the isotopic pattern and compare the peak intensities to the theoretical 9:6:1 ratio.

-

Sources

An In-Depth Technical Guide to the Commercial Availability and Application of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of 3,5-Bis(chloromethyl)pyridine hydrochloride, a pivotal bifunctional building block for researchers, chemists, and drug development professionals. Moving beyond a simple catalog of facts, this document elucidates the critical interplay between its synthesis, commercial availability, reactivity, and application in advanced chemical synthesis. We will explore the primary manufacturing routes, offering a comparative analysis to inform procurement and process development decisions. Furthermore, this guide details the compound's core reactivity, providing a framework for its strategic deployment in the synthesis of macrocycles and other complex molecular architectures relevant to medicinal chemistry. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and practical utility.

Introduction: A Versatile Pyridine-Based Electrophile

This compound is a highly reactive, crystalline organic compound featuring a central pyridine ring symmetrically substituted with two chloromethyl groups. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. Its significance in the scientific community stems from the two electrophilic chloromethyl sites, which are primed for nucleophilic substitution reactions.[1] This bifunctionality allows it to act as a versatile linker or scaffold, enabling the construction of complex molecules with specific three-dimensional arrangements, a critical aspect in the design of novel therapeutic agents and functional materials.[1] Its role as a key intermediate and, in some cases, an impurity in pharmaceutical manufacturing, such as for Rupatadine, further underscores the need for a comprehensive understanding of its properties and sourcing.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1210824-61-5 | [2][4] |

| Molecular Formula | C₇H₇Cl₂N · HCl | [4] |

| Molecular Weight | 212.50 g/mol | [2][4] |

| Appearance | White to yellow-white precipitate/powder | [2] |

| IUPAC Name | 3,5-bis(chloromethyl)pyridine;hydrochloride | [3][4] |

| SMILES | C1=C(CCl)C=NC=C1CCl.Cl | [3][4] |

| InChI | InChI=1S/C7H7Cl2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C, protected from moisture. | [2][5] |

Synthesis and Manufacturing: A Comparative Overview

The commercial availability and cost of this compound are directly influenced by the efficiency and scalability of its synthesis. Two primary routes dominate its production: the chlorination of 3,5-pyridinedimethanol and the radical chlorination of 3,5-lutidine.

Route A: Chlorination of 3,5-Pyridinedimethanol

This is the most frequently cited and industrially preferred method due to its high yield and purity profile.[1] The process involves the reaction of the stable diol precursor, 3,5-pyridinedimethanol, with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1]

Causality: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion, often resulting in excellent yields (reportedly around 97%) and high purity (>99%).[1] The hydrochloride salt is typically formed in situ or during workup.

Route B: Radical Chlorination of 3,5-Lutidine

An alternative approach begins with 3,5-lutidine (3,5-dimethylpyridine). This method involves a free-radical chlorination of the two methyl groups.[1] This process typically requires radical initiators (e.g., UV light or AIBN) and a chlorinating agent like N-chlorosuccinimide (NCS) or elemental chlorine.[1]

Causality: This pathway can be less selective than the diol route. Over-chlorination can occur, leading to the formation of dichloromethyl or trichloromethyl side products, which complicates purification and reduces the overall yield of the desired bis(chloromethyl) product. Consequently, while potentially more atom-economical starting from lutidine, controlling the reaction to achieve high selectivity and purity can be challenging, making it less common for high-purity commercial production.[1]

Caption: Comparative workflow of the two primary synthesis routes for 3,5-Bis(chloromethyl)pyridine HCl.

Detailed Experimental Protocol: Synthesis via Thionyl Chloride Route

The following protocol is a representative synthesis adapted from established chemical principles for converting pyridyl carbinols to their corresponding chlorides.[1][6]

Objective: To synthesize this compound from 3,5-pyridinedimethanol.

Materials:

-

3,5-Pyridinedimethanol

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Ice-water bath

Procedure:

-

Vessel Preparation: A multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet (connected to a scrubber for HCl and SO₂ gas) is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: Charge the flask with thionyl chloride (approx. 2.2 equivalents) dissolved in anhydrous toluene. Cool the solution to 0-5°C using an ice-water bath.

-

Substrate Addition: Dissolve 3,5-pyridinedimethanol (1.0 equivalent) in anhydrous toluene and place it in the dropping funnel.

-

Reaction: Add the 3,5-pyridinedimethanol solution dropwise to the stirred thionyl chloride solution. The rate of addition should be carefully controlled to maintain the internal temperature below 10°C. This slow, subsurface addition is critical to prevent localized overheating and the formation of impurities.[6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Product Isolation: A precipitate of this compound will form. To enhance precipitation, a vacuum can be applied or a slow stream of nitrogen can be bubbled through the mixture.[2][6]

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold toluene to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to research, development, and commercial scales.

Major Commercial Suppliers

The compound can be sourced from both large, multinational distributors and specialized chemical synthesis companies.

| Supplier | Typical Quantities Offered | Notes |

| Fisher Scientific | 100 mg, 500 mg | Distributes for Toronto Research Chemicals (TRC).[4][7] |

| LGC Standards | 50 mg | Primarily for use as a reference standard or impurity marker.[3] |

| TCI Chemicals | Research quantities | Listed as 3-(Chloromethyl)pyridine hydrochloride, indicating related compounds are stocked.[8] |

| ChemicalBook | Varies by listed manufacturer | Acts as a directory for various, often China-based, manufacturers.[9] |

| Benchchem | Research quantities | Provides information on synthesis and reactivity.[1] |

| Apollo Scientific | Research quantities | Provides safety and handling data for similar compounds.[10][11] |

Quality, Purity, and Analytical Considerations

For applications in drug development and GMP (Good Manufacturing Practice) environments, purity is paramount. When procuring this material, it is essential to request and scrutinize the Certificate of Analysis (CoA). Key analytical tests to verify identity and purity include:

-

¹H NMR: To confirm the chemical structure and the absence of proton-bearing impurities.

-

HPLC/UPLC: To determine the purity profile and quantify any related substances, such as mono-chlorinated or over-chlorinated species.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

-

Melting Point: As a general indicator of purity.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the high reactivity of its two chloromethyl groups toward nucleophilic displacement.

The Sₙ2 Reactivity Profile

The carbon atoms of the chloromethyl groups are highly electrophilic. They are excellent substrates for bimolecular nucleophilic substitution (Sₙ2) reactions. A wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the chloride leaving groups.[1] This bifunctionality is the cornerstone of its utility, allowing for the synthesis of symmetrical molecules or for sequential, differentiated reactions if the nucleophiles are added in a controlled manner.

Caption: Sₙ2 reactivity pathways of this compound.

Application in Medicinal Chemistry: Scaffolding and Macrocyclization

The precise 1,3,5-substitution pattern on the pyridine ring provides a rigid scaffold with a defined angular geometry. This makes the compound an ideal starting material for:

-

Macrocycle Synthesis: By reacting it with bifunctional nucleophiles (e.g., diamines, dithiols), researchers can construct macrocyclic compounds. These structures are of significant interest in medicinal chemistry as they can act as host molecules, enzyme inhibitors, or ligands for metal ions.[1]

-

Linker Chemistry: It can be used to link two different molecular fragments, which is a common strategy in the development of PROTACs (PROteolysis TArgeting Chimeras) and other multi-component drugs.

-

Combinatorial Libraries: The dual reactive sites allow for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[1]

Safety, Handling, and Storage

This compound and its structural isomers are hazardous materials that demand strict adherence to safety protocols.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[10] It is classified as causing severe skin burns and serious eye damage.[5][12] It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[10][13] Work should be conducted in a well-ventilated fume hood.[5][11]

-

Handling: Avoid creating dust.[10][11] Keep the container tightly closed when not in use.[5] Wash hands thoroughly after handling.[10][11] In case of accidental release, follow established spill cleanup procedures, avoiding dust generation.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2][5]

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis, particularly within the domain of drug discovery and development. Its utility is derived from its bifunctional electrophilic nature, underpinned by a rigid pyridine core. While several synthetic routes exist, the chlorination of 3,5-pyridinedimethanol with thionyl chloride remains the preferred method for producing the high-purity material available from major chemical suppliers. A comprehensive understanding of its synthesis, reactivity, and stringent handling requirements is essential for any researcher aiming to leverage this powerful building block for the creation of novel and complex molecular entities.

References

-

CAS No.1210824-61-5 | this compound - Milestone. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024-02-04). [Link]

- Synthetic method of 3-(chloromethyl)

- Preparation of chloromethylpyridine hydrochlorides - Google P

-

3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. This compound [lgcstandards.com]

- 4. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 5. tcichemicals.com [tcichemicals.com]

- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 7. fishersci.de [fishersci.de]

- 8. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3,5-BIS(CHLOROMETHYL)PYRIDINE HCL | 1210824-61-5 [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3,5-Bis(chloromethyl)pyridine hydrochloride, a key building block in pharmaceutical and materials science. The document delves into the two primary synthetic strategies, starting from either 3,5-pyridinedimethanol or 3,5-lutidine. Each method is critically evaluated, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important bifunctional pyridine derivative.

Introduction: The Significance of this compound

This compound is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring two reactive chloromethyl groups symmetrically placed on a pyridine ring, allows for its use as a linker or scaffold in the synthesis of more complex molecules. The pyridine core imparts specific electronic and conformational properties, while the chloromethyl groups serve as reactive handles for nucleophilic substitution reactions. This unique combination makes it an invaluable precursor for the synthesis of a wide range of compounds, including macrocycles, polymers, and pharmacologically active agents.[1] The hydrochloride salt form enhances the compound's stability and ease of handling.

Synthetic Strategies: Two Primary Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations, each with its own set of advantages and challenges. The choice of starting material dictates the synthetic approach:

-

Route 1: Chlorination of 3,5-Pyridinedimethanol: This is a widely used and often preferred method, involving the conversion of the diol to the corresponding dichloride using a chlorinating agent. This route is favored for its typically high yields and product purity.[1]

-

Route 2: Radical Chlorination of 3,5-Lutidine: This approach involves the direct chlorination of the methyl groups of 3,5-lutidine (3,5-dimethylpyridine) via a free-radical mechanism. This method offers a more direct route from a readily available starting material.[1]

This guide will now explore each of these routes in detail, providing the necessary information for their successful implementation in a laboratory setting.

Route 1: Chlorination of 3,5-Pyridinedimethanol

This synthetic pathway is a classic example of converting a diol to a dichloride. The hydroxyl groups of 3,5-pyridinedimethanol are transformed into good leaving groups, which are then displaced by chloride ions.

Starting Material: 3,5-Pyridinedimethanol

3,5-Pyridinedimethanol is a commercially available white to off-white crystalline solid. Its availability and stability make it an attractive starting point for the synthesis of this compound.

Choice of Chlorinating Agent: Thionyl Chloride (SOCl₂)

Thionyl chloride is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts. The reaction of thionyl chloride with an alcohol produces the corresponding alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying the purification process.[1]

Reaction Mechanism

The reaction of 3,5-pyridinedimethanol with thionyl chloride can proceed through either an SN2 or an SNi (internal nucleophilic substitution) mechanism, depending on the reaction conditions.

Caption: Workflow for the synthesis via radical chlorination of 3,5-lutidine.

Detailed Experimental Protocol (Using NCS and AIBN)

The following is a representative protocol for the radical chlorination of 3,5-lutidine using NCS and AIBN.

Materials:

-

3,5-Lutidine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle with a reflux condenser

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging the Flask: To the flask, add 3,5-lutidine (1.0 equivalent), N-chlorosuccinimide (2.2 equivalents), and a catalytic amount of AIBN (e.g., 0.1 equivalents).

-

Solvent Addition: Add a suitable inert solvent such as carbon tetrachloride.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77°C) and maintain reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Removal of Succinimide: The succinimide byproduct is insoluble in CCl₄ and can be removed by filtration.

-

Isolation of the Free Base: The filtrate contains the desired 3,5-Bis(chloromethyl)pyridine. The solvent can be removed under reduced pressure.

-

Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate.

-

Purification: The precipitated solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Chlorination of Diol | Route 2: Radical Chlorination |

| Starting Material | 3,5-Pyridinedimethanol | 3,5-Lutidine |

| Reagents | Thionyl chloride | NCS or Cl₂, radical initiator |

| Reaction Conditions | Mild (23-35°C) | Harsher (reflux, UV light) |

| Yield | Generally high (~97%) | Variable, can be lower |

| Purity | High (>99%) | May require more extensive purification |

| Byproducts | Gaseous (SO₂, HCl) | Solid (succinimide) |

| Scalability | Well-established for large scale | Can be challenging to control on a large scale |

| Safety Concerns | Handling of corrosive and reactive thionyl chloride | Handling of radical initiators, potentially explosive reactions |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the four protons of the two chloromethyl groups. The chemical shifts will be downfield due to the electron-withdrawing nature of the chlorine atoms and the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing three chlorine atoms (two from the chloromethyl groups and one from the hydrochloride). [2]* Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds of the pyridine ring, as well as the C-Cl bond of the chloromethyl groups. [1]

Safety and Handling Precautions

Thionyl Chloride:

-

Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl).

-

All manipulations must be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

In case of a spill, do not use water. Neutralize with a dry, inert material like sodium bicarbonate.

Radical Chlorination:

-

Radical reactions can be highly exothermic and potentially explosive.

-

The reaction should be carried out with proper temperature control and in a system that can handle pressure changes.

-

Radical initiators like AIBN and BPO are thermally unstable and should be stored and handled according to the manufacturer's instructions.

-

UV lamps used for photochemical initiation should be properly shielded to avoid exposure to harmful radiation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own merits. The chlorination of 3,5-pyridinedimethanol with thionyl chloride is a reliable and high-yielding method that produces a high-purity product and is well-suited for large-scale production. The radical chlorination of 3,5-lutidine offers a more direct route from a readily available starting material but may require more careful control of reaction conditions to achieve good yields and purity. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

3,5-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 13523322 - PubChem. (URL: [Link])

- S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap - AWS. (URL: not available)

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- Improved synthesis of bis(chloromethyl)arene monomers - Notables de la Ciencia - CONICET. (URL: not available)

-

Pyridine hydrochloride - the NIST WebBook. (URL: [Link])

-

3-(Chloromethyl)pyridine hydrochloride - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google P

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL: not available)

-

ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite. - ResearchGate. (URL: [Link])

-

5-phenyl]pyridine derivatives as CDK inhibitors and cytotoxic agents - PubMed. (URL: [Link])

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)

- US4205175A - Chlorination process - Google P

- CN105085377A - Synthetic method of 3-(chloromethyl)

- US2566065A - Processes for photochemical chlorination of hydrocarbons - Google P

Sources

A Mechanistic and Methodological Guide to the Synthesis of 3,5-Bis(chloromethyl)pyridine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

3,5-Bis(chloromethyl)pyridine hydrochloride is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a central pyridine ring symmetrically substituted with two reactive chloromethyl groups, makes it an exceptional bifunctional building block.[1] The chloromethyl groups serve as highly reactive electrophilic sites, readily undergoing nucleophilic substitution reactions. This bifunctionality is instrumental in the synthesis of complex molecular architectures, including macrocycles like pyridinophanes and various polymers.[1] In the pharmaceutical industry, it serves as a key precursor for the synthesis of active pharmaceutical ingredients (APIs) and is also identified as an impurity in certain drug products, such as Rupatadine.[2]

This guide provides a comprehensive exploration of the predominant synthetic pathway for this compound. We will dissect the underlying reaction mechanism with a focus on the causal factors that dictate experimental choices, present a field-proven experimental protocol, and discuss critical parameters for process optimization, thereby offering a holistic view for both laboratory-scale synthesis and industrial production considerations.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of 3,5-Bis(chloromethyl)pyridine. The choice between them is often dictated by factors such as starting material availability, desired purity, and scalability.

-

Route A: Chlorination of 3,5-Pyridinedimethanol: This is the most widely reported and industrially favored method.[1] It involves the direct conversion of the hydroxyl groups of the corresponding diol into chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This route is renowned for its high efficiency, often achieving yields around 97% with product purity exceeding 99%.[1]

-

Route B: Radical Chlorination of 3,5-Lutidine: This approach starts from 3,5-lutidine (3,5-dimethylpyridine) and involves the direct conversion of the methyl groups into chloromethyl groups via a free radical mechanism.[1] This is typically achieved using reagents like N-chlorosuccinimide (NCS) or elemental chlorine under conditions that promote radical formation, such as UV light or heat.[1]

This guide will focus principally on Route A , the chlorination of 3,5-pyridinedimethanol with thionyl chloride, due to its superior yield, purity, and prevalence in documented syntheses.

| Parameter | Route A: Chlorination of Diol | Route B: Radical Chlorination of Lutidine |

| Starting Material | 3,5-Pyridinedimethanol | 3,5-Lutidine (3,5-Dimethylpyridine) |

| Primary Reagent | Thionyl Chloride (SOCl₂) | N-Chlorosuccinimide (NCS) or Chlorine (Cl₂) |

| Reaction Type | Nucleophilic Substitution | Free Radical Halogenation |

| Key Advantage | High Yield (>95%) and High Purity (>99%)[1] | Utilizes a more basic starting material |

| Key Disadvantage | Requires synthesis of the diol precursor | Lower selectivity, potential for over-chlorination |

The Chlorination of 3,5-Pyridinedimethanol: A Detailed Mechanistic Analysis

The conversion of 3,5-pyridinedimethanol to its dichloro derivative using thionyl chloride is a classic example of alcohol-to-alkyl halide conversion. The efficiency of this reaction hinges on the ability of thionyl chloride to transform a poor leaving group (a hydroxyl group, -OH) into an excellent one.

The Role and Efficacy of Thionyl Chloride (SOCl₂)